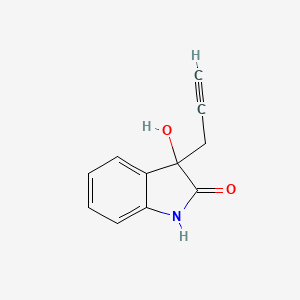
Calcium trichloroacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Calcium trichloroacetate is a chemical compound with the formula Ca(CCl₃COO)₂. It is a calcium salt of trichloroacetic acid, which is a derivative of acetic acid where three hydrogen atoms are replaced by chlorine atoms. This compound is known for its strong acidity and is used in various industrial and scientific applications.
準備方法
Synthetic Routes and Reaction Conditions
Calcium trichloroacetate can be synthesized by reacting trichloroacetic acid with calcium hydroxide or calcium carbonate. The reaction typically occurs in an aqueous medium and involves the following steps:
- Dissolution of trichloroacetic acid in water.
- Addition of calcium hydroxide or calcium carbonate to the solution.
- Stirring the mixture until the reaction is complete, resulting in the formation of this compound and water or carbon dioxide as by-products.
Industrial Production Methods
Industrial production of this compound follows a similar process but on a larger scale. The reaction is carried out in large reactors with controlled temperature and pH to ensure maximum yield and purity. The resulting product is then purified through crystallization and filtration processes.
化学反応の分析
Types of Reactions
Calcium trichloroacetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form trichloroacetic acid and calcium hydroxide.
Decomposition: At elevated temperatures, it decomposes to produce calcium chloride, carbon dioxide, and chloroform.
Substitution: It can participate in substitution reactions where the trichloroacetate group is replaced by other functional groups.
Common Reagents and Conditions
Hydrolysis: Water and mild heating.
Decomposition: High temperatures (above 200°C).
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed
Hydrolysis: Trichloroacetic acid and calcium hydroxide.
Decomposition: Calcium chloride, carbon dioxide, and chloroform.
Substitution: Depends on the nucleophile used.
科学的研究の応用
Calcium trichloroacetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Employed in studies involving calcium signaling pathways and as a precipitant for macromolecules like proteins and nucleic acids.
Medicine: Investigated for its potential use in drug formulations and as a topical agent for skin treatments.
Industry: Utilized in the production of herbicides and as a chemical intermediate in various manufacturing processes.
作用機序
The mechanism of action of calcium trichloroacetate involves its strong acidity and ability to donate calcium ions. In biological systems, it can affect calcium signaling pathways by altering the concentration of calcium ions, which are crucial for various cellular processes. The trichloroacetate moiety can also interact with proteins and enzymes, affecting their function and activity.
類似化合物との比較
Similar Compounds
Sodium trichloroacetate: Similar in structure but with sodium instead of calcium.
Trichloroacetic acid: The parent acid of calcium trichloroacetate.
Dichloroacetic acid: A related compound with two chlorine atoms instead of three.
Uniqueness
This compound is unique due to its combination of strong acidity and calcium ion donation. This dual functionality makes it useful in applications where both properties are required, such as in certain catalytic processes and biological studies.
特性
CAS番号 |
21348-16-3 |
|---|---|
分子式 |
C4CaCl6O4 |
分子量 |
364.8 g/mol |
IUPAC名 |
calcium;2,2,2-trichloroacetate |
InChI |
InChI=1S/2C2HCl3O2.Ca/c2*3-2(4,5)1(6)7;/h2*(H,6,7);/q;;+2/p-2 |
InChIキー |
PAFYVDNYOJAWDX-UHFFFAOYSA-L |
正規SMILES |
C(=O)(C(Cl)(Cl)Cl)[O-].C(=O)(C(Cl)(Cl)Cl)[O-].[Ca+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(3-Chloro-4-bicyclo[3.2.0]hepta-3,6-dienyl) dimethyl phosphate](/img/structure/B13743327.png)


![2-[2-(trifluoromethyl)phenyl]quinoline-4-carboxylic Acid](/img/structure/B13743346.png)

![Acetamide, N-[3-[bis(phenylmethyl)amino]-4-methoxyphenyl]-](/img/structure/B13743353.png)

![tetrapotassium;2-[2-[2-[2-[bis(carboxylatomethyl)amino]-5-(2-diazoacetyl)phenoxy]ethoxy]-N-(carboxylatomethyl)-4-methylanilino]acetate](/img/structure/B13743361.png)

![2-[(3-chloro-2-methylphenyl)carbamoyloxy]ethyl-diethylazanium;chloride](/img/structure/B13743389.png)
![3-{[7-(butanoyloxy)-6-chloro-2-oxo-2H-chromen-3-yl]formamido}propanoic acid](/img/structure/B13743403.png)
